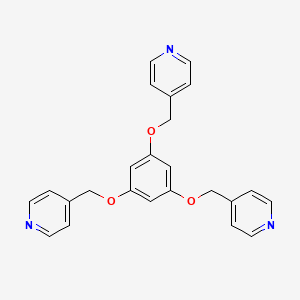
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene is an organic compound that features a unique structure combining anthracene and imidazole moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis((1H-imidazol-1-yl)methyl)anthracene typically involves the reaction of 9,10-dibromoanthracene with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is achieved by optimizing reaction parameters and using industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole groups can participate in substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9,10-Bis((1H-imidazol-1-yl)methyl)anthracene involves its ability to coordinate with metal ions through the nitrogen atoms of the imidazole groups. This coordination leads to the formation of stable complexes with unique photophysical properties. The compound’s luminescence is attributed to the π-π* transitions within the anthracene moiety, which are modulated by the imidazole groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis((1H-imidazol-1-yl)methyl)benzene: Similar structure but with a benzene core instead of anthracene.
9,10-Di(1H-imidazol-1-yl)anthracene: Similar structure but with different substitution patterns.
Uniqueness
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene is unique due to its combination of anthracene and imidazole moieties, which impart distinct luminescent properties and coordination capabilities. This makes it particularly valuable in the development of advanced materials and coordination complexes .
Eigenschaften
Molekularformel |
C22H18N4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-[[10-(imidazol-1-ylmethyl)anthracen-9-yl]methyl]imidazole |
InChI |
InChI=1S/C22H18N4/c1-2-6-18-17(5-1)21(13-25-11-9-23-15-25)19-7-3-4-8-20(19)22(18)14-26-12-10-24-16-26/h1-12,15-16H,13-14H2 |
InChI-Schlüssel |
SIPQBLANNUQDPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN4C=CN=C4)CN5C=CN=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


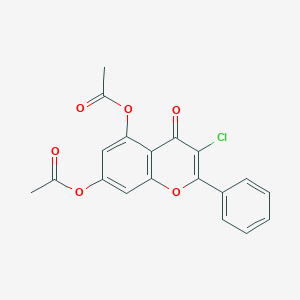
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)

![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)
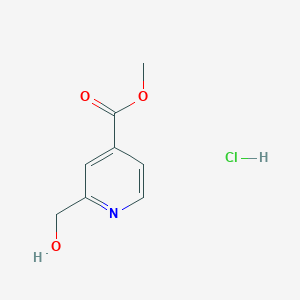
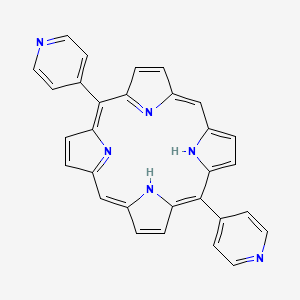
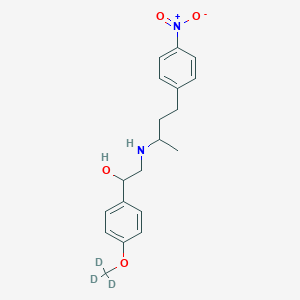
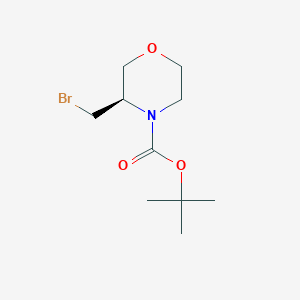
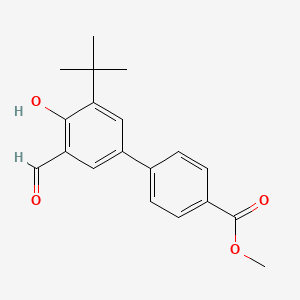
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)
